N-methylpyrrolidine-3-sulfonamide hydrochloride
Overview
Description
“N-methylpyrrolidine-3-sulfonamide hydrochloride” is a chemical compound with the CAS Number: 1423025-73-3 . It has a molecular weight of 200.69 and its IUPAC name is N-methyl-3-pyrrolidinesulfonamide hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H12N2O2S.ClH/c1-6-10(8,9)5-2-3-7-4-5;/h5-7H,2-4H2,1H3;1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 200.69 .Scientific Research Applications
Analytical Method Development
Researchers have developed analytical methods for determining N-methylpyrrolidine in pharmaceutical products, such as cefepime hydrochloride, using techniques like Ion Chromatography (IC) and Capillary Electrophoresis (CE). These methods offer simplicity, rapidity, accuracy, and sensitivity for quantifying N-methylpyrrolidine, showcasing its role in ensuring the quality and safety of pharmaceuticals (Liu Jing-sheng, 2007); (S. Prasanna et al., 2010).
Medicinal Chemistry Applications
N-methylpyrrolidine-3-sulfonamide hydrochloride derivatives have been explored for their potential as histamine H₃ receptor antagonists, offering a new avenue for treating conditions like excessive daytime sleepiness (EDS). This research underscores the compound's relevance in the discovery and development of new therapeutic agents (G. Semple et al., 2012).
Synthesis and Drug Metabolism Studies
Studies have also focused on the synthesis and transformation of sulfonamide antibiotics, highlighting methods like ipso-hydroxylation and fragmentation to eliminate these compounds from the environment. Such research is critical for understanding the environmental impact of sulfonamide antibiotics and developing strategies to mitigate their persistence (B. Ricken et al., 2013).
Advancements in Organic Synthesis
In organic synthesis, this compound and its derivatives serve as key intermediates or catalysts for constructing complex molecular structures. This includes the development of methods for the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines, demonstrating the compound's utility in facilitating efficient and environmentally friendly synthetic routes (Yan Cao et al., 2021).
Environmental Degradation of Pharmaceuticals
Research on the transformation of sulfamethoxazole and related sulfonamides through reactions like chlorination reveals the pathways through which these compounds are degraded in water treatment processes. Understanding these mechanisms is essential for assessing the fate of sulfonamides in municipal wastewaters and for developing more effective treatment strategies to prevent the spread of antibiotic resistance (Michael C. Dodd & Ching-Hua Huang, 2004).
Safety and Hazards
properties
IUPAC Name |
N-methylpyrrolidine-3-sulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-6-10(8,9)5-2-3-7-4-5;/h5-7H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGGNLRXPUGCNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.